BenchChemオンラインストアへようこそ!

Metalloreductase STEAP1 (292-300)

CTL induction immunogenicity epitope comparison

STEAP1 (292-300) is the only STEAP1-derived HLA-A*02:01 epitope confirmed to be naturally processed and presented by prostate, colon, melanoma, and Ewing sarcoma tumor cells. Unlike STEAP1(262-270) and STEAP1(86-94) — which fail to elicit sustainable CTL responses despite favorable algorithmic scores — this peptide's moderate binding affinity (BIMAS score 58) enables functional CTL priming without tolerance. Essential for ELISPOT, ICS, tetramer assays, and adoptive CTL expansion. Choose STEAP1(292-300) for reproducible, biologically relevant immunomonitoring and cancer vaccine development.

Molecular Formula
Molecular Weight
Cat. No. B1575116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetalloreductase STEAP1 (292-300)
SynonymsMetalloreductase STEAP1 (292-300)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Metalloreductase STEAP1 (292-300) Peptide: HLA-A2-Restricted CTL Epitope for Cancer Immunotherapy Research


Metalloreductase STEAP1 (292-300) is a 9-amino acid peptide (sequence MIAVFLPIV) derived from the six-transmembrane epithelial antigen of the prostate 1 (STEAP1) protein [1]. It functions as an HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is overexpressed in multiple cancer types including prostate, bladder, colon, ovarian, Ewing sarcoma, and melanoma [2]. The peptide is naturally processed and presented by tumor cells, making it a validated tool for T-cell immunomonitoring, epitope discovery, and cancer vaccine development [3].

Why STEAP1 (292-300) Cannot Be Substituted by Other STEAP1-Derived or Tumor-Associated Peptides


STEAP1-derived peptides and other tumor-associated antigens exhibit wide variability in MHC binding affinity, immunogenicity, and natural processing [1]. For example, STEAP1(262-270) fails to elicit CTL responses despite high algorithmic scores, while STEAP1(86-94) and STEAP1(165-173) induce only transient, non-sustainable CTL activity [2]. In contrast, STEAP1(292-300) is naturally processed and presented by multiple tumor types, and its moderate HLA-A2 binding affinity enables effective priming of functional CTLs [3]. Substituting with unvalidated analogs risks experimental failure due to lack of natural processing, poor immunogenicity, or HLA mismatch. The quantitative evidence below demonstrates why STEAP1(292-300) is a scientifically justified choice over in-class alternatives.

Quantitative Differentiation of STEAP1 (292-300) Against Closest Analogs and In-Class Candidates


Superior CTL Induction Efficacy of STEAP1(292-300) Compared to Other STEAP1-Derived Epitopes

In a direct head-to-head comparison of six STEAP1-derived peptides predicted to bind HLA-A2, STEAP-292 (MIAVFLPIV) and its modified analog STEAP-292.2L were the only two that induced sustainable, antigen-specific CTL responses [1]. STEAP-292 yielded 14 positive wells (10% of tested wells) for CTL induction, defined as >10% specific lysis of peptide-loaded T2 cells at an effector-to-target ratio of 30:1 [1]. In contrast, STEAP-262 (L†LLGTIHAL) produced 0 positive wells, STEAP-165 (GLLSFFFAV) produced only 1 positive well (0.7%), and STEAP-86 (FLYTLLREV) produced 5 positive wells (5%) [1]. Furthermore, STEAP-86- and STEAP-165-induced CTL responses were not sustainable upon restimulation, whereas STEAP-292 maintained peptide specificity [2].

CTL induction immunogenicity epitope comparison

Moderate HLA-A2 Binding Affinity of STEAP1(292-300) Optimizes Immunogenicity Over High-Affinity Peptides

STEAP1(292-300) exhibits a BIMAS score of 58 and a SYFPEITHI score of 26, indicating moderate predicted binding affinity to HLA-A*0201 [1]. In contrast, STEAP-165 (GLLSFFFAV) has a BIMAS score of 10,776 and STEAP-86 (FLYTLLREV) has 471, both representing high predicted affinity [1]. Despite these high algorithmic scores, both peptides failed to induce sustainable CTL responses [2]. The moderate affinity of STEAP-292 aligns with the established immunological principle that peptides with intermediate MHC binding are more likely to escape negative thymic selection and prime effective T-cell responses [3].

MHC binding HLA-A2 affinity epitope selection

Natural Processing and Presentation of STEAP1(292-300) by Multiple Tumor Types Validates Biological Relevance

STEAP1(292-300) is naturally processed and presented by HLA-A2 on the surface of tumor cells from diverse cancer types, including colon (CACO2, COLO205), prostate (DU145-A2), Ewing sarcoma (TC32, A673), and melanoma (Mel526, G361) [1]. CTLs induced by STEAP-292 exhibited dose-dependent, HLA-A2-restricted lysis of these tumor cell lines in 51Cr-release assays, with no recognition of STEAP-negative (J82, Rh36) or HLA-A2-negative controls [1]. In contrast, STEAP1(262-270), despite being a high-affinity binder, showed no evidence of natural processing in these assays and failed to elicit CTL responses [2].

natural processing tumor antigen presentation epitope validation

Comparative Immunogenicity of Native STEAP1(292-300) Versus Anchor-Modified Analog STEAP-292.2L

The anchor-modified analog STEAP-292.2L (MLAVFLPIV), in which isoleucine at position 2 is substituted with leucine, exhibits enhanced MHC binding (BIMAS 424 vs. 58) and higher CTL induction efficiency (24% vs. 10% positive wells) compared to native STEAP-292 [1]. However, the native STEAP1(292-300) sequence remains essential for studies requiring natural, unmodified epitope presentation, such as ex vivo detection of endogenous T-cell responses or evaluation of natural tumor immunogenicity [2]. Procurement of the native sequence is critical for comparative studies with the modified analog to dissect the contribution of anchor residues to immunogenicity [3].

peptide modification anchor optimization immunogenicity comparison

Validated Research and Industrial Applications for STEAP1 (292-300) Based on Quantitative Evidence


Ex Vivo Monitoring of STEAP1-Specific CD8+ T-Cell Responses in Cancer Patients

STEAP1(292-300) is the optimal peptide for ELISPOT, intracellular cytokine staining (ICS), and tetramer assays to detect and quantify STEAP1-specific CTLs in peripheral blood or tumor-infiltrating lymphocytes. Its natural processing and presentation by multiple tumor types [1] ensure that responses measured ex vivo reflect true anti-tumor immunity. Substituting with STEAP-262 or STEAP-86 would yield false-negative results due to lack of natural processing or non-sustainable T-cell priming [2].

In Vitro Expansion of Tumor-Reactive CTLs for Adoptive Cell Therapy Research

STEAP1(292-300) is uniquely suited for generating STEAP1-specific CTLs for adoptive transfer studies. Its moderate HLA-A2 binding affinity enables effective priming without triggering tolerance mechanisms, and CTLs expanded with this peptide demonstrate dose-dependent, HLA-A2-restricted killing of prostate, colon, sarcoma, and melanoma tumor cells [1]. Alternative peptides like STEAP-165 and STEAP-86 fail to maintain specificity upon restimulation, rendering them unsuitable for long-term CTL expansion [2].

Peptide-Based Cancer Vaccine Formulation and Immunogenicity Benchmarking

STEAP1(292-300) serves as a validated benchmark for evaluating novel vaccine delivery platforms (e.g., PLGA microspheres, viral vectors, nanoparticle formulations). Its well-characterized immunogenicity profile (10% primary CTL induction rate; BIMAS 58) [1] provides a reproducible baseline for comparative studies. The native sequence is also essential for investigating the impact of anchor modifications (e.g., STEAP-292.2L) on vaccine efficacy [3].

HLA-A2 Transgenic Mouse Models for Preclinical Immunotherapy Testing

STEAP1(292-300) is a validated epitope for use in HLA-A*0201 transgenic mouse models to assess the in vivo efficacy of STEAP1-targeted immunotherapies. The peptide's confirmed natural processing and tumor cell recognition [1] make it a reliable tool for evaluating T-cell engagers, CAR-T cells, and vaccine strategies targeting STEAP1-expressing cancers [2].

Quote Request

Request a Quote for Metalloreductase STEAP1 (292-300)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.